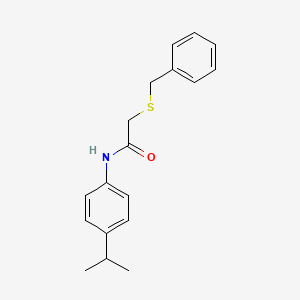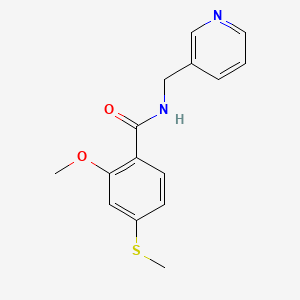
4-nitrobenzyl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrobenzyl 3-bromobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis. The compound has a wide range of applications in various fields, including medicinal chemistry, materials science, and chemical biology.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzyl 3-bromobenzoate is not fully understood. However, it is known to act as an electrophilic reagent, reacting with nucleophiles such as amino acids and thiols. The compound has been shown to modify proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitrobenzyl 3-bromobenzoate are dependent on the specific protein or enzyme being targeted. Studies have shown that the compound can modify the activity of enzymes involved in various cellular processes, including metabolism, signaling, and gene expression. In addition, 4-nitrobenzyl 3-bromobenzoate has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-nitrobenzyl 3-bromobenzoate in lab experiments is its high reactivity and specificity for certain amino acids and thiols. This makes it a useful tool for investigating protein-ligand interactions and enzyme activity. However, the compound's electrophilic nature can also lead to non-specific reactions and side products, which can complicate data interpretation. Additionally, the compound's potential toxicity and instability in certain conditions must be taken into consideration when designing experiments.
Direcciones Futuras
The potential applications of 4-nitrobenzyl 3-bromobenzoate in scientific research are vast. Future research could focus on developing new synthetic methods to improve yields and reduce side reactions. In addition, the compound's potential as a tool for investigating protein-ligand interactions and enzyme activity could be further explored. Finally, the antimicrobial activity of 4-nitrobenzyl 3-bromobenzoate could be investigated in more detail, with the ultimate goal of developing new antibiotics to combat antibiotic-resistant bacteria.
Conclusion:
In conclusion, 4-nitrobenzyl 3-bromobenzoate is a versatile compound with a wide range of applications in scientific research. Its high reactivity and specificity make it a useful tool for investigating protein-ligand interactions and enzyme activity. However, its electrophilic nature can also complicate data interpretation, and its potential toxicity and instability must be taken into consideration when designing experiments. Future research could focus on developing new synthetic methods, exploring the compound's antimicrobial activity, and investigating its potential as a tool for chemical biology studies.
Métodos De Síntesis
The synthesis of 4-nitrobenzyl 3-bromobenzoate involves a series of chemical reactions. The starting material, 4-nitrobenzyl alcohol, undergoes a bromination reaction to form 4-nitrobenzyl bromide. The bromide is then reacted with 3-hydroxybenzoic acid in the presence of a base to form the final product, 4-nitrobenzyl 3-bromobenzoate. The synthesis method has been optimized to obtain high yields of the product with minimal side reactions.
Aplicaciones Científicas De Investigación
4-nitrobenzyl 3-bromobenzoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds. The compound has also been used in the development of novel materials, such as liquid crystals and polymers. In addition, 4-nitrobenzyl 3-bromobenzoate has been used in chemical biology studies to investigate protein-ligand interactions and enzyme activity.
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-12-3-1-2-11(8-12)14(17)20-9-10-4-6-13(7-5-10)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLXUCKFMIPUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)methyl 3-bromobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)
![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)
![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)






